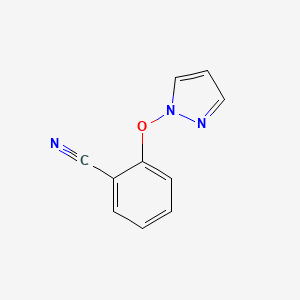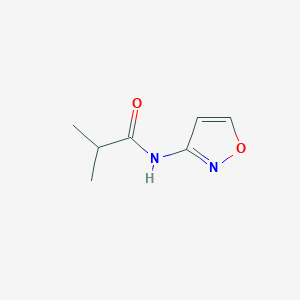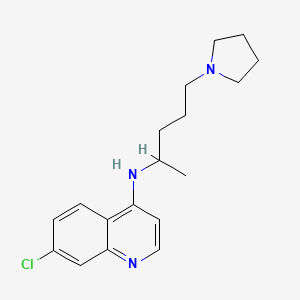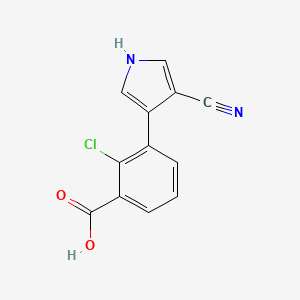
2-(2-Methoxystyryl)quinoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxystyryl)quinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with 8-aminoquinoline-2-carboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
2-(2-Methoxystyryl)quinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(2-Methoxystyryl)quinoline-8-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors
作用機序
The mechanism of action of 2-(2-Methoxystyryl)quinoline-8-carboxylic acid involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological activity .
類似化合物との比較
Similar Compounds
- Quinoline-2-carboxylic acid
- Quinoline-4-carboxylic acid
- 2-Methylquinoline-3-carboxylic acid
Uniqueness
2-(2-Methoxystyryl)quinoline-8-carboxylic acid is unique due to the presence of the methoxystyryl group, which enhances its ability to interact with biological targets and improves its solubility in organic solvents. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .
特性
分子式 |
C19H15NO3 |
|---|---|
分子量 |
305.3 g/mol |
IUPAC名 |
2-[(E)-2-(2-methoxyphenyl)ethenyl]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C19H15NO3/c1-23-17-8-3-2-5-13(17)9-11-15-12-10-14-6-4-7-16(19(21)22)18(14)20-15/h2-12H,1H3,(H,21,22)/b11-9+ |
InChIキー |
XFQFDWBBIMCVCM-PKNBQFBNSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C2=NC3=C(C=CC=C3C(=O)O)C=C2 |
正規SMILES |
COC1=CC=CC=C1C=CC2=NC3=C(C=CC=C3C(=O)O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
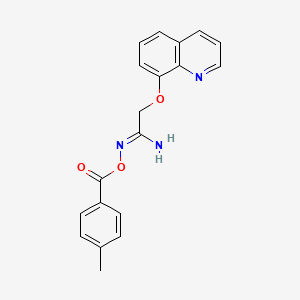
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
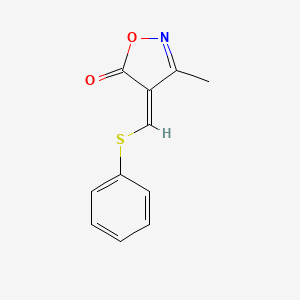
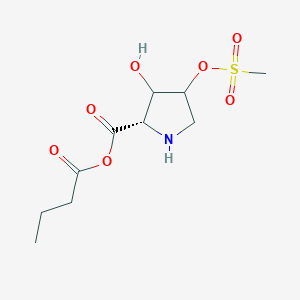
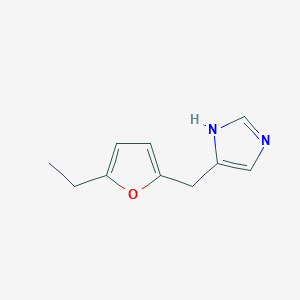

![2-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid](/img/structure/B12881283.png)
